Benzyl carbazate

Anti-tuberculosis Mycobacterium tuberculosis Carbazate derivatives

Researchers requiring orthogonal hydrazine protection face synthetic bottlenecks when post-synthetic Cbz installation adds steps and compromises yield. Benzyl carbazate (CAS 5331-43-1) delivers a pre-installed Cbz-hydrazine framework that eliminates this inefficiency, streamlining access to complex hydrazides and hydrazones. • Orthogonal deprotection: Clean hydrogenolytic cleavage (H₂, Pd/C) under neutral conditions, fully compatible with both acid-labile (Boc) and base-labile (Fmoc) protecting groups-an orthogonality absent in methyl and ethyl carbazates. • Superior bioactivity: Benzyl carbazate-derived analogs exhibit anti-tuberculosis MIC values equivalent to rifampicin and superior to ethambutol, significantly outperforming methyl and ethyl carbazate derivatives. • Industrial-scale supply: Non-substitutable intermediate in indoxacarb insecticide production; multi-kilogram to metric ton quantities available with >98% purity to minimize byproduct formation. • Metal-based drug discovery: Preferred bioactive ligand scaffold for Pt(II) and Pd(II) anticancer complexes, where benzyl-substituted carbazates show good cytotoxic activity while ethyl and tert-butyl analogs do not.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 5331-43-1
Cat. No. B554310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl carbazate
CAS5331-43-1
SynonymsBenzyloxycarbonyl hydrazide (free base); Benzyl carbazate (free base)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NN
InChIInChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
InChIKeyRXUBZLMIGSAPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Carbazate (CAS 5331-43-1) Procurement Specifications and Cbz Protection Reagent Profile


Benzyl carbazate (CAS 5331-43-1), also known as Cbz-hydrazine or (benzyloxycarbonyl)hydrazine, is a hydrazinecarboxylate ester with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 [1]. It is supplied as a white to pale yellow crystalline powder with a melting point of 65–71°C . This compound is a niche yet strategically important reagent in organic synthesis, primarily employed for introducing the benzyloxycarbonyl (Cbz, Z) protecting group onto hydrazine moieties in peptide synthesis and for constructing hydrazone derivatives in pharmaceutical intermediates . Unlike generic hydrazine sources, benzyl carbazate provides a pre-installed Cbz-protected hydrazine framework that eliminates the need for post-synthetic protection of the hydrazine nitrogen, thereby streamlining synthetic sequences where orthogonal protection of the hydrazine functionality is required . The compound exhibits solubility in methanol and DMSO, with slight solubility in water, and its logP of approximately 1.88 enables predictable partitioning behavior in biphasic reaction systems .

Why Benzyl Carbazate Cannot Be Interchanged with Methyl or Ethyl Carbazate Analogs


The Cbz hydrazine framework delivered by benzyl carbazate (CAS 5331-43-1) is not functionally equivalent to other alkyl carbazates. The benzyl ester moiety undergoes clean hydrogenolytic cleavage (H₂, Pd/C) to liberate the free hydrazide, a deprotection mechanism that is orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups [1]. This orthogonality is absent in methyl and ethyl carbazates, whose ester groups are not cleavable under the mild, neutral hydrogenolysis conditions that preserve other sensitive functionalities. Moreover, the benzyl substituent confers distinct physicochemical properties—higher logP, increased molecular polar surface area, and altered crystalline packing—that directly influence solubility, partitioning, and solid-state handling compared to lower alkyl analogs . Critically, benzyl carbazate demonstrates quantitatively superior bioactivity in certain contexts: the benzyl analog exhibited significantly better anti-tuberculosis activity than both methyl and ethyl carbazate derivatives, with minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis equivalent to rifampicin [2]. Substituting benzyl carbazate with methyl carbazate or ethyl carbazate would fundamentally alter both the orthogonal deprotection strategy and the resulting compound's biological or physicochemical profile.

Benzyl Carbazate (5331-43-1) Quantified Differentiation vs. Methyl, Ethyl, and tert-Butyl Carbazates


Superior Anti-Tuberculosis Activity: Benzyl Carbazate vs. Methyl and Ethyl Analogs

In a direct head-to-head comparison of phenanthroline-derivatized carbazates, the benzyl carbazate (BC) analog demonstrated superior anti-tuberculosis activity compared to the corresponding methyl carbazate (MC) and ethyl carbazate (EC) derivatives. The benzyl analog exhibited minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis equivalent to the clinically used drug rifampicin, while significantly outperforming ethambutol, another standard-of-care agent [1]. This establishes the benzyl-substituted carbazate as the preferred scaffold among this series for anti-TB applications.

Anti-tuberculosis Mycobacterium tuberculosis Carbazate derivatives

Platinum Complex Cytotoxicity: Benzyl Carbazate vs. 4-Methoxybenzylcarbazate

In studies evaluating platinum(II) complexes with various carbazate ligands, both benzyl carbazate (BC) and 4-methoxybenzylcarbazate (4-MC) complexes exhibited good cytotoxic activity, while complexes with ethyl carbazate (EC) and tert-butyl carbazate (TC) did not show comparable activity in the same assay systems [1]. This indicates that the benzyl aromatic moiety contributes to the observed bioactivity in a manner not replicated by simple alkyl carbazates.

Anticancer Platinum complexes Cytotoxicity

Orthogonal Deprotection Compatibility: Benzyl Carbazate (Hydrogenolysis) vs. Boc/Fmoc-Protected Analogs

Benzyl carbazate introduces a Cbz (benzyloxycarbonyl) protecting group that is uniquely removable via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This deprotection mechanism is orthogonal to both acid-labile Boc groups (removed with TFA or HCl) and base-labile Fmoc groups (removed with piperidine) [1]. In contrast, tert-butyl carbazate (Boc-hydrazine) is acid-labile and incompatible with Boc-based peptide synthesis strategies, while Fmoc-hydrazine reagents are base-labile. Benzyl carbazate is therefore the preferred reagent when orthogonal hydrazine protection is required in a sequence employing both Boc and Fmoc protecting groups elsewhere in the molecule .

Peptide synthesis Orthogonal protection Hydrogenolysis

Purity Specifications Across Suppliers: >99% (GC) vs. Standard ≥98% Grades

Commercial benzyl carbazate is available in multiple purity grades that directly impact reaction stoichiometry and impurity profiles. Standard research grades typically specify ≥98% purity by titration or HPLC [1]. However, certain suppliers offer a >99% (GC) grade that provides higher assurance of compositional purity . This 1–2% absolute purity differential can be critical in reactions where trace impurities from lower-purity grades have been documented to cause side reactions or reduce yields. The availability of GC-validated >99% material distinguishes this compound from methyl or ethyl carbazates, which are more commonly supplied only at 97–98% purity levels.

Purity specification GC analysis Quality control

Stoichiometric Optimization in Indoxacarb Synthesis: Benzyl Carbazate as Key Intermediate

Benzyl carbazate serves as a critical intermediate in the synthesis of indoxacarb, a widely used oxadiazine insecticide. Patent literature specifies optimized reaction stoichiometry for this transformation: 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone (0.1 mol) is reacted with benzyl carbazate (0.15 mol, 1.5 equivalents) in the presence of phosphorus pentoxide (0.05 mol) at 40°C [1]. This specific molar ratio was developed for benzyl carbazate; alternative carbazates such as methyl or ethyl carbazate do not participate in this industrial process due to differing reactivity and product profiles. The global benzyl carbazate market is segmented by purity grade (97–99% vs. >99%), with the >99% grade preferred for indoxacarb manufacturing to minimize byproduct formation [2].

Indoxacarb Agrochemical synthesis Process chemistry

Benzyl Carbazate (5331-43-1) Proven Application Scenarios for Scientific Procurement


Peptide Synthesis Requiring Orthogonal Hydrazine Protection

Benzyl carbazate is procured for solid-phase and solution-phase peptide synthesis where the hydrazine moiety must be protected with a group that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting schemes. As established in Evidence Item 3, the Cbz group introduced by benzyl carbazate undergoes clean hydrogenolytic cleavage under neutral conditions, enabling three-dimensional orthogonal protection strategies. This application is documented in the synthesis of complex cyclic peptides such as piperazimycin A, where benzyl carbazate and tert-butyl carbazate were both employed to introduce N–N bonds, demonstrating the reagent's utility in constructing piperazic acid-containing natural products [1].

Anti-Tuberculosis Drug Discovery and Lead Optimization

Research groups focused on tuberculosis drug discovery should procure benzyl carbazate as a preferred building block for generating phenanthroline-derivatized analogs. Evidence Item 1 demonstrates that benzyl carbazate-derived compounds exhibit MIC values against Mycobacterium tuberculosis equivalent to rifampicin and superior to ethambutol, while significantly outperforming methyl and ethyl carbazate analogs. This quantitative activity differential makes benzyl carbazate the rational procurement choice for constructing screening libraries targeting Mtb [2].

Indoxacarb Agrochemical Intermediate Manufacturing

Industrial procurement of benzyl carbazate at multi-kilogram to metric ton scale is driven by its role as a non-substitutable intermediate in indoxacarb insecticide production. As detailed in Evidence Item 5, the patented manufacturing process specifically requires benzyl carbazate in 1.5 molar equivalents relative to the indanone precursor, with the >99% purity grade preferred to minimize byproduct formation. This creates sustained, inelastic demand in the agrochemical supply chain [3].

Platinum-Based Anticancer Agent Development

In medicinal inorganic chemistry programs developing novel platinum(II) or palladium(II) anticancer complexes, benzyl carbazate is procured as a bioactive ligand scaffold. Evidence Item 2 establishes that platinum complexes incorporating benzyl carbazate or 4-methoxybenzylcarbazate exhibit good cytotoxic activity, whereas complexes with ethyl carbazate or tert-butyl carbazate do not. This structure-activity relationship justifies selecting benzyl-substituted carbazates over alkyl carbazates for metal-based drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl carbazate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.